N-(5-Amino-2-methylphenyl)-4-(heptyloxy)benzamide
Description
N-(5-Amino-2-methylphenyl)-4-(heptyloxy)benzamide is a benzamide derivative characterized by a heptyloxy chain at the para position of the benzamide ring and a 5-amino-2-methylphenyl group attached via an amide linkage.
Formation of 4-(heptyloxy)benzoic acid chloride via reaction with thionyl chloride .
Coupling with 5-amino-2-methylaniline under basic conditions (e.g., using triethylamine) to form the amide bond .
Such benzamide derivatives are frequently explored for pharmacological applications, including enzyme inhibition and anticancer activity .
Properties
IUPAC Name |
N-(5-amino-2-methylphenyl)-4-heptoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-3-4-5-6-7-14-25-19-12-9-17(10-13-19)21(24)23-20-15-18(22)11-8-16(20)2/h8-13,15H,3-7,14,22H2,1-2H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBINTVHEPGITB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-2-methylphenyl)-4-(heptyloxy)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Nitration: The starting material, 2-methylphenylamine, undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Acylation: The resulting 5-amino-2-methylphenylamine is acylated with 4-(heptyloxy)benzoyl chloride in the presence of a base like triethylamine to form the final product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-Amino-2-methylphenyl)-4-(heptyloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The benzamide core can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as the presence of a base or acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction may produce various amines.
Scientific Research Applications
N-(5-Amino-2-methylphenyl)-4-(heptyloxy)benzamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, although it is not intended for clinical use.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-Amino-2-methylphenyl)-4-(heptyloxy)benzamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the heptyloxy group may influence the compound’s hydrophobic interactions. These interactions can affect various biochemical pathways, leading to potential biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Heptyloxy/Hexyloxy Substituents
Key Observations :
Bioactive Benzamide Derivatives
Enzyme Inhibitors
- MS-275 (N-(2-aminophenyl)-4-[N-(pyridin-3-yl-methoxycarbonyl)aminomethyl]benzamide): Potent HDAC inhibitor with brain region selectivity (30–100× more potent than valproate in increasing acetylated histone H3) . Demonstrates the importance of aminophenyl positioning for HDAC binding .
- SBI-0206965 (2-((5-Bromo-2-((3,4,5-trimethoxyphenyl)amino)pyrimidin-4-yl)oxy)-N-methylbenzamide): Dual kinase inhibitor with bromine and trimethoxyphenyl groups enhancing target affinity .
Anticancer and Antimicrobial Agents
- N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide :
- 5-Chloro-N-(4-(N-(3-fluorophenyl)sulfamoyl)phenethyl)salicylamide (30) :
Antioxidant Agents
- N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide (A8): 86.6% inhibition in antioxidant assays; phenolic hydroxyl group critical for radical scavenging .
Physicochemical and Functional Comparisons
Biological Activity
N-(5-Amino-2-methylphenyl)-4-(heptyloxy)benzamide is a synthetic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structural configuration consisting of an amide functional group linked to a heptyloxy chain and an amino-substituted aromatic ring, which may influence its interactions with biological targets.
- Molecular Formula : C21H28N2O2
- Molecular Weight : 340.46 g/mol
- Structural Characteristics :
- Amide group facilitates hydrogen bonding.
- Heptyloxy chain enhances hydrophobic interactions.
The biological activity of this compound is primarily due to its interaction with specific molecular targets, which may include enzymes and receptors involved in various cellular processes. The amino group can form hydrogen bonds with biological molecules, while the heptyloxy group contributes to hydrophobic interactions, potentially affecting several biochemical pathways.
Biological Activity Overview
Preliminary studies suggest that this compound may exhibit the following biological activities:
- Enzyme Inhibition : Potentially inhibits enzymes involved in metabolic pathways.
- Antimicrobial Properties : Similar compounds have shown activity against various pathogens.
- Cellular Effects : May influence cell signaling pathways and gene expression.
Comparative Analysis with Similar Compounds
To understand the potential biological implications of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-(5-Amino-2-methylphenyl)-4-(pentyloxy)benzamide | C19H24N2O2 | Shorter alkoxy chain; potential different activity |
| N-(5-Amino-2-methoxyphenyl)-4-(heptyloxy)benzamide | C21H28N2O3 | Contains a methoxy group; altered electronic properties |
| N-(4-Amino-2-methylphenyl)-4-(heptyloxy)benzamide | C21H28N2O2 | Different amino positioning; may affect binding affinity |
This table highlights how variations in side chains and functional groups can influence the biological activity and chemical properties of similar compounds.
Q & A
Basic: What synthetic strategies are recommended for preparing N-(5-Amino-2-methylphenyl)-4-(heptyloxy)benzamide?
Methodological Answer:
- Stepwise Amidation : A common approach involves coupling 4-(heptyloxy)benzoic acid derivatives with 5-amino-2-methylaniline. Use activating agents like pivaloyl chloride or trichloroisocyanuric acid (TCICA) to generate reactive intermediates (e.g., acyl chlorides or mixed anhydrides) .
- Hazard Mitigation : Prior to synthesis, conduct a hazard analysis for reagents (e.g., acyl chlorides, sodium pivalate) as outlined in Prudent Practices in the Laboratory (National Academies Press, 2011) .
- Purification : Employ column chromatography (silica gel, eluent: dichloromethane/ethyl acetate) followed by recrystallization from acetonitrile for high-purity yields (>95% HPLC) .
Basic: How can spectroscopic techniques validate the structure of this compound?
Methodological Answer:
- NMR Analysis :
- Mass Spectrometry : Use ESI-MS to detect the molecular ion peak [M+H]⁺ and fragmentation patterns consistent with the heptyloxy side chain .
- HPLC : Monitor purity with a C18 column (mobile phase: acetonitrile/water gradient) .
Advanced: How do structural modifications of this compound influence its biological activity?
Methodological Answer:
- Lipophilicity Adjustments : The heptyloxy chain enhances membrane permeability but may reduce solubility. Compare analogs with shorter/longer alkoxy chains using logP calculations (e.g., ACD/Labs or PubChem data) .
- Amino Group Functionalization : Replace the primary amine with acetyl or sulfonamide groups to modulate pharmacokinetics. Assess stability via hydrolysis assays (pH 7.4 buffer, 37°C) .
- Bioisosteric Replacement : Substitute the benzamide core with heterocycles (e.g., pyridinyl or benzofuranone) to improve target binding. Validate via molecular docking studies (e.g., AutoDock Vina) .
Advanced: What mutagenicity risks are associated with this compound, and how can they be mitigated?
Methodological Answer:
- Ames Testing : Follow OECD Guideline 471 to evaluate mutagenicity in Salmonella typhimurium strains TA98 and TA100. Compare results to structurally related anomeric amides, which show mutagenicity comparable to benzyl chloride .
- Mitigation Strategies :
- Structure-Activity Relationship (SAR) : Prioritize derivatives with lower mutagenic potential by analyzing substituent effects on metabolic stability .
Advanced: How can computational modeling guide the optimization of this compound for therapeutic applications?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model interactions with target proteins (e.g., HDACs or PARP-1) using GROMACS. Focus on binding free energy (MM-PBSA) and hydrogen-bond networks .
- ADMET Prediction : Use SwissADME or ADMETLab to forecast bioavailability, CYP450 inhibition, and blood-brain barrier penetration .
- Fragment-Based Design : Deconstruct the molecule into core fragments (e.g., benzamide, heptyloxy chain) and screen for pharmacophore alignment using Schrödinger’s Phase .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use NIOSH-approved respirators if airborne particles are detected .
- Storage : Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation .
- Spill Management : Neutralize spills with activated carbon and dispose via hazardous waste protocols compliant with EPA guidelines .
Advanced: What analytical challenges arise in quantifying this compound in biological matrices?
Methodological Answer:
- Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges. Optimize recovery rates (≥80%) by adjusting pH and solvent polarity .
- LC-MS/MS Quantification : Employ a triple quadrupole mass spectrometer (MRM mode) with deuterated internal standards to correct for matrix effects .
- Limit of Detection (LOD) : Validate sensitivity down to 1 ng/mL using calibration curves (R² > 0.99) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
